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Compound of Interest

Compound Name: C17H16CIN302S2

Cat. No.: B12148930

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of
C17H16CIN302S2 analogs, a class of compounds centered around the 2-(benzo[d]thiazol-2-
ylamino)-5-((4-chlorophenyl)methylene)thiazol-4(5H)-one scaffold. These molecules have
garnered significant interest for their potential as anticancer and enzyme-inhibitory agents. This
document summarizes key quantitative data, details experimental protocols for pivotal assays,
and visualizes relevant biological pathways to facilitate further research and development in
this promising area.

Comparative Analysis of Biological Activities

The biological evaluation of these analogs has primarily focused on their efficacy as anticancer
agents and their ability to inhibit key metabolic enzymes. The following tables present a
consolidated overview of the reported half-maximal inhibitory concentrations (IC50), offering a
clear comparison of the potency of various structural modifications.

Anticancer Activity

The cytotoxic effects of C17H16CIN302S2 analogs have been evaluated against a panel of
human cancer cell lines. The data reveals that substitutions on the benzylidene ring play a
crucial role in determining the anticancer potency.
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R-Group
Compound ID (Substitution on Cell Line IC50 (pM)
Benzylidene Ring)

1 4-Cl (Parent MCF-7 3.84[1]
Compound)

HCT-116 5.61[1]

HepG2 7.92[1]

2 4-OCH3 MCF-7 6.11[1]

3 4-NO2 MCF-7 10.86[1]

4 2 4-di-Cl HCT-116 7.44[2]

HepG2 9.99[2]

MCF-7 8.27[2]

5 4-F A549 >100

CACO-2 >100

SCC-15 >100

SH-SY5Y >100

Table 1: Anticancer activity (IC50 in uM) of C17H16CIN302S2 analogs against various human
cancer cell lines.

Enzyme Inhibitory Activity

Several analogs have demonstrated significant inhibitory activity against a-amylase and a-
glucosidase, two key enzymes involved in carbohydrate metabolism. This suggests their
potential application in the management of diabetes.
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R-Group .
o a-Amylase IC50 a-Glucosidase IC50
Compound ID (Substitution on
i . (M) (M)
Benzylidene Ring)
6 4-OH 2.10x0.70 3.20+£0.70
7 4-N(CH3)2 2.30 £ 0.05 4.80+0.10
8 3-OH 2.40x0.70 3.50+0.70
Acarbose (Standard) - 9.10+£0.10 10.70 £ 0.10

Table 2: a-Amylase and a-glucosidase inhibitory activity (IC50 in uM) of selected analogs.

Key Signhaling Pathways and Mechanisms of Action

The anticancer activity of these thiazolidinone-based benzothiazole derivatives is believed to
be mediated through the inhibition of critical signaling pathways involved in cancer cell
proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,
the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several
thiazolidinone derivatives have been identified as potent inhibitors of VEGFR-2.

Caption: VEGFR-2 Signaling Pathway Inhibition by C17H16CIN302S2 Analogs.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) signaling pathway is a crucial regulator of inflammation,
and its dysregulation is linked to cancer development and progression. Thiazolidinone
derivatives have been shown to inhibit NF-kB activation, suggesting an additional mechanism
for their anticancer and anti-inflammatory effects.[3][4][5][6][7]

Caption: Inhibition of the NF-kB Signaling Pathway by Thiazolidinone Analogs.

Experimental Protocols
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To ensure the reproducibility and further exploration of the findings presented, detailed
experimental protocols for the key biological assays are provided below.

General Synthesis of 2-(Benzo[d]thiazol-2-ylamino)-5-
(substituted benzylidene)thiazol-4(5H)-ones

The general synthetic route for the title compounds involves a multi-step process, which is
outlined in the workflow below.

Caption: General Synthetic Workflow for C17H16CIN302S2 Analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 103to 1 x 104
cells/well and incubated for 24 hours.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for an additional 48 hours.

o MTT Addition: After the incubation period, 20 pL of MTT solution (5 mg/mL in PBS) is added
to each well, and the plate is incubated for 4 hours at 37°C.

e Formazan Solubilization: The medium is removed, and 150 pL of dimethyl sulfoxide (DMSO)
is added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

e IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell
growth (IC50) is calculated from the dose-response curve.

a-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of the compounds on a-glucosidase activity.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b12148930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12148930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Enzyme and Inhibitor Incubation: A mixture containing 10 pL of the test compound (at various
concentrations) and 50 pL of a-glucosidase solution (0.5 U/mL in phosphate buffer, pH 6.8) is
pre-incubated at 37°C for 15 minutes.

o Substrate Addition: The reaction is initiated by adding 50 pL of p-nitrophenyl-a-D-
glucopyranoside (pNPG) solution (5 mM in phosphate buffer).

e Incubation and Reaction Termination: The reaction mixture is incubated at 37°C for 15
minutes. The reaction is then stopped by adding 80 pL of 0.2 M sodium carbonate solution.

o Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at
405 nm.

« Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is
determined from the dose-response curve. Acarbose is used as a positive control.

o-Amylase Inhibition Assay

This assay measures the ability of the compounds to inhibit a-amylase activity.

e Enzyme and Inhibitor Incubation: A mixture of 20 uL of the test compound and 20 pL of a-
amylase solution (2 U/mL in phosphate buffer, pH 6.9) is pre-incubated at 37°C for 20
minutes.

o Substrate Addition: 20 uL of 1% starch solution in phosphate buffer is added to the mixture.
 Incubation: The reaction is allowed to proceed at 37°C for 15 minutes.

e Reaction Termination and Color Development: The reaction is terminated by adding 20 pL of
1 M HCI, followed by the addition of 60 pL of iodine solution.

o Absorbance Measurement: The absorbance is measured at 620 nm.

« Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is
determined. Acarbose serves as the positive control.

VEGFR-2 Kinase Assay
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This assay quantifies the inhibitory effect of the compounds on VEGFR-2 kinase activity.

o Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the
VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test
compound at various concentrations.

 Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes)
to allow for the phosphorylation of the substrate by the kinase.

o Detection: The amount of phosphorylated substrate is quantified. This can be done using
various methods, such as a colorimetric assay with a phosphospecific antibody that binds to
the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme
like horseradish peroxidase (HRP).

» Signal Measurement: A chromogenic substrate for HRP is added, and the resulting color
change is measured spectrophotometrically.

o |C50 Determination: The IC50 value is determined by plotting the percentage of inhibition
against the compound concentration.

This guide provides a foundational understanding of the structure-activity relationships of
C17H16CIN302S2 analogs. The presented data and experimental protocols are intended to
serve as a valuable resource for the scientific community, fostering further investigation and the
rational design of more potent and selective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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